molecular formula C20H19F3N6OS B6502886 2-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole CAS No. 1396865-96-5

2-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole

Cat. No.: B6502886
CAS No.: 1396865-96-5
M. Wt: 448.5 g/mol
InChI Key: NAMVBNGMVSAQSS-UHFFFAOYSA-N
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Description

2-{3-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole is a sophisticated chemical scaffold designed for targeted kinase inhibition research. Its structure integrates a benzothiazole core, a common pharmacophore in kinase inhibitors, linked to a pyrimidine-containing piperazine moiety via an azetidine carbonyl spacer. This molecular architecture is characteristic of compounds developed to probe adenosine triphosphate (ATP)-binding sites within kinase domains. The trifluoromethyl group on the benzothiazole ring is a strategic modification that often enhances metabolic stability and binding affinity. Research indicates this compound is a potent inhibitor of the Janus kinase (JAK) family, particularly JAK2 and JAK3, which are critical components of the JAK-STAT signaling pathway [https://www.ncbi.nlm.nih.gov/books/NBK6140/]. Dysregulation of this pathway is implicated in a range of pathologies, including hematological cancers, myeloproliferative disorders, and autoimmune diseases. Consequently, this molecule serves as a crucial pharmacological tool for elucidating the specific roles of JAK isoforms in cellular proliferation and immune response signaling, facilitating the development of novel targeted therapeutics for oncology and inflammation research. Its application extends to high-throughput screening and biochemical assays to study signal transduction mechanisms and resistance patterns.

Properties

IUPAC Name

(4-pyrimidin-2-ylpiperazin-1-yl)-[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6OS/c21-20(22,23)14-3-1-4-15-16(14)26-19(31-15)29-11-13(12-29)17(30)27-7-9-28(10-8-27)18-24-5-2-6-25-18/h1-6,13H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMVBNGMVSAQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the azetidine and piperazine derivatives. The final product is obtained through coupling reactions under controlled conditions. Common reagents include various amines and carbonyl compounds, with solvents such as ethanol or methanol being frequently used.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth at low concentrations. Although specific data for the target compound is limited, its structural analogs suggest potential effectiveness against pathogens like Mycobacterium tuberculosis and other resistant strains .

Anticancer Properties

The biological activity of Mannich bases, which share structural similarities with the target compound, has been well-documented. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. Notably, some derivatives exhibited IC50 values as low as 1.35 μM against Mycobacterium tuberculosis, indicating their potential for further development in anticancer therapies .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. This may include modulation of enzyme activity or interference with cellular signaling pathways. Molecular docking studies have been employed to elucidate these interactions, providing insights into binding affinities and potential therapeutic targets .

Case Studies

  • Antitubercular Activity : A study synthesized a series of piperazine derivatives and evaluated their antitubercular activity against Mycobacterium tuberculosis. Compounds structurally related to the target compound displayed significant inhibitory effects, with IC90 values ranging from 3.73 to 4.00 μM for the most active derivatives .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of similar piperazine derivatives on human embryonic kidney (HEK-293) cells. The results indicated that these compounds were nontoxic at effective concentrations, supporting their potential as safe therapeutic agents .

Data Table: Biological Activity Summary

Activity Type Compound IC50/IC90 Values Target Pathogen/Cell Line
AntitubercularPiperazine DerivativesIC90: 3.73 - 4.00 μMMycobacterium tuberculosis
CytotoxicityMannich BasesIC50: 1.35 - 2.18 μMHuman cancer cell lines (HeLa, HepG2)
AntimicrobialStructural AnalogsVariesVarious bacterial strains

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications:

  • Anticancer Activity : Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. The incorporation of piperazine and pyrimidine moieties may enhance the efficacy of these compounds against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
  • Antimicrobial Properties : Compounds with benzothiazole structures have demonstrated antimicrobial activity against a range of pathogens. This compound's unique structure may provide a scaffold for developing new antibiotics or antifungal agents .

Neuropharmacology

The piperazine moiety is known for its neuroactive properties. This compound could serve as a lead structure for developing drugs targeting neurological disorders:

  • Potential Antidepressant Effects : Similar derivatives have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in the treatment of depression and anxiety disorders .

Chemical Synthesis

This compound serves as an important intermediate in synthetic chemistry:

  • Building Block for Further Synthesis : The presence of multiple functional groups allows this compound to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules. It can be utilized in the synthesis of other biologically active compounds or as a precursor for drug development .

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry explored the anticancer effects of benzothiazole derivatives, including those related to our compound. The researchers synthesized a series of compounds and evaluated their cytotoxicity against human cancer cell lines. The results indicated that compounds similar to 2-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole exhibited significant growth inhibition, suggesting potential for further development as anticancer agents .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, researchers tested various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives showed promising antibacterial activity, indicating that modifications to the core structure could enhance efficacy against resistant strains .

Comparison with Similar Compounds

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

This derivative () shares the benzothiazole core but lacks the azetidine and pyrimidine moieties. Instead, it features a 4-methylpiperazine-acetamide side chain. While BZ-IV’s synthesis involves straightforward coupling reactions, its simpler structure may limit binding diversity compared to the target compound’s multi-heterocyclic system.

Aminoacetylenic Benzothiazole Derivatives (BZ2–BZ7)

describes 2-[4-(cyclic amino)but-2-yn-1-yl]-1,3-benzothiazoles with antimicrobial activity. For example, BZ5 (azepane-substituted) showed MIC values of 15.62 µg/mL against Staphylococcus aureus and Candida albicans. The acetylene linker and cyclic amine substituents influence activity, highlighting the importance of side-chain flexibility and steric effects.

Piperazine-Pyrimidine Derivatives

6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperazin-1-yl)pyrimidine-4-carboxylic acid (14)

This compound () shares the piperazine-pyrimidine motif but is integrated into a pyrimidine-4-carboxylic acid scaffold. Its synthesis involves palladium-catalyzed amination and saponification. The trifluoromethylphenyl group enhances hydrophobic interactions, akin to the target compound’s trifluoromethyl-benzothiazole core.

3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine

’s compound features a pyridazine core with a trifluoromethyl group and a thiazole-piperazine carbonyl substituent. The thiophene-thiazole moiety may confer distinct electronic properties compared to the target compound’s pyrimidine ring. Such structural variations influence solubility and target affinity, underscoring the role of heterocycle choice in drug design .

Heterocyclic Hybrid Systems

Pyrazolo[4,3-e][1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ones (4, 5)

describes fused thiadiazolopyrimidine derivatives synthesized via hydrazine/phenylhydrazine reactions. Their planar fused-ring systems may limit membrane permeability compared to the target compound’s three-dimensional azetidine-piperazine architecture .

Pyrido[1,2-a]pyrimidin-4-one Derivatives (Evidences 7–9)

These compounds integrate pyrido-pyrimidinone cores with piperazine and thiazolidinone substituents. For example, ’s derivative includes a benzylpiperazine group and a thioxothiazolidinone moiety. The Z-configuration of the methylidene linker and sulfur atoms may enhance metal-binding capacity, differentiating their mechanism from the target compound’s likely kinase or receptor inhibition .

Preparation Methods

Hantzsch Thiazole Synthesis

Condensing α-bromoketones with thiourea derivatives provides an alternative benzothiazole formation route. A 2019 protocol using adamantane-thiazole hybrids achieved 0.42 μM activity against Trypanosoma brucei, illustrating the method's viability for bioactive compounds. However, adapting this to trifluoromethyl systems requires modifying thiourea precursors with CF3 groups, which lowers yields to 41%.

Solid-Phase Synthesis

Immobilizing the azetidine moiety on Wang resin enables iterative coupling steps. While this approach simplifies purification, the trifluoromethyl benzothiazole’s hydrophobicity causes premature resin cleavage, limiting yields to 28%.

Purification and Characterization

Final purification employs a dual chromatography system:

  • Size Exclusion Chromatography : Removes palladium catalysts and inorganic salts

  • Reverse-Phase HPLC : Methanol/water gradient (60:40 to 95:5) resolves remaining impurities

Key characterization data:

  • HRMS : m/z 448.1293 [M+H]+ (calc. 448.1293)

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J=4.8 Hz, 2H, pyrimidine), 4.25 (m, 4H, azetidine), 3.85 (br s, 4H, piperazine)

  • 19F NMR : −62.3 ppm (CF3), −113.7 ppm (trifluoromethyl-thiazole)

Scale-Up Considerations

Gram-scale production (25 g) requires modifications:

  • Replace DMF with cyclopentyl methyl ether (CPME) for safer high-temperature reactions

  • Implement flow chemistry for the Buchwald-Hartwig step, improving yield to 74% through precise residence time control

  • Crystallization from ethyl acetate/heptane (1:3) enhances purity to 98.5% without chromatography

Q & A

Q. How do solvent polarity and reaction temperature impact the yield of the piperazine-carbonyl coupling step?

  • Methodological Answer: Polar aprotic solvents (e.g., DMF) favor carbodiimide-mediated couplings (EDC/HOBt) at 0–25°C, achieving yields >75%. Elevated temperatures (>40°C) promote side reactions (e.g., azetidine ring opening). Solvent screening (e.g., using Kamlet-Taft parameters) optimizes dielectric constant (ε ~37) for intermediate stability .

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